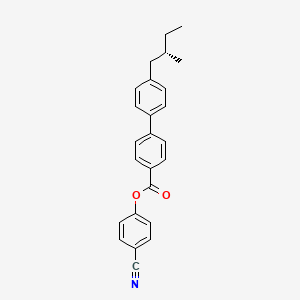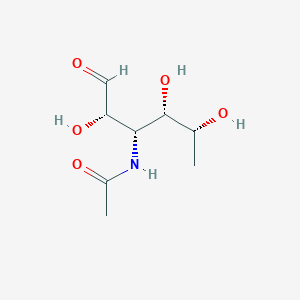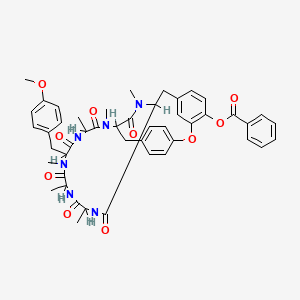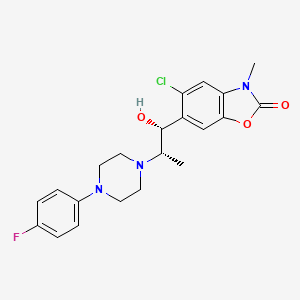
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a carboxamide group, and a fluorine atom, among other functional groups.
Preparation Methods
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of various substituents. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds share the pyrimidine ring structure but differ in their substituents and functional groups.
Carboxamide derivatives: These compounds contain the carboxamide group but may have different ring structures and substituents.
Fluorinated compounds: These compounds contain fluorine atoms but may have different core structures and functional groups
Properties
CAS No. |
103579-38-0 |
|---|---|
Molecular Formula |
C14H24FN3O3SSi |
Molecular Weight |
361.51 g/mol |
IUPAC Name |
N-[2-[2-[dimethyl(propan-2-yl)silyl]ethylsulfanyl]ethyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-10(2)23(3,4)8-7-22-6-5-16-13(20)18-9-11(15)12(19)17-14(18)21/h9-10H,5-8H2,1-4H3,(H,16,20)(H,17,19,21) |
InChI Key |
SIQPZGUJSPDFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C)(C)CCSCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
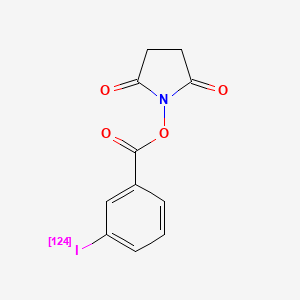
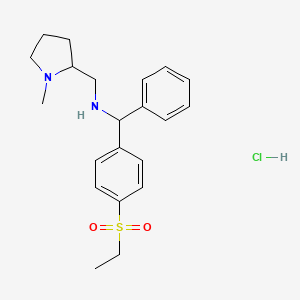
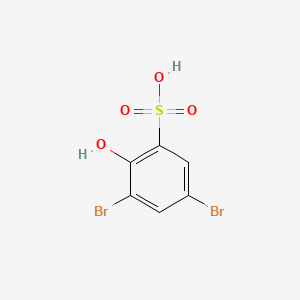
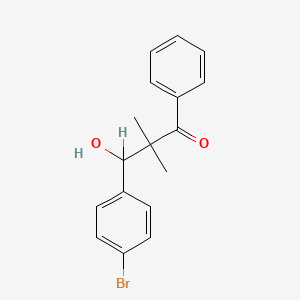
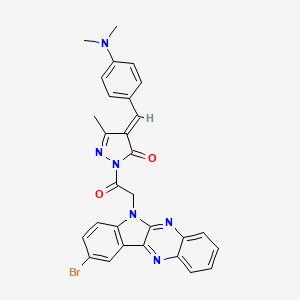
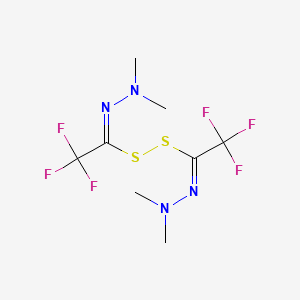
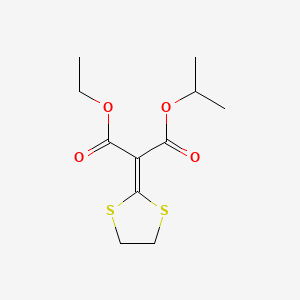
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
